molecular formula C20H24Cl2N2O B6010836 [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone;hydrochloride

[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone;hydrochloride

Cat. No.: B6010836
M. Wt: 379.3 g/mol
InChI Key: HJFBAMYPMDRIDA-UHFFFAOYSA-N
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Description

[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a dimethylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone;hydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl and dimethylphenyl groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may involve continuous flow reactors to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pressure, and the presence of catalysts to proceed efficiently. For instance, oxidation reactions may require acidic or basic conditions depending on the desired product.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone;hydrochloride is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone: This compound lacks the hydrochloride group but shares a similar core structure.

    [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(3,4-dimethylphenyl)methanol: This compound has a hydroxyl group instead of a ketone group.

Uniqueness

The presence of the hydrochloride group in [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone;hydrochloride enhances its solubility and stability, making it more suitable for certain applications compared to its analogs. Additionally, the specific arrangement of functional groups in this compound provides unique reactivity and interaction profiles, distinguishing it from similar molecules.

Properties

IUPAC Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O.ClH/c1-15-6-7-18(12-16(15)2)20(24)23-10-8-22(9-11-23)14-17-4-3-5-19(21)13-17;/h3-7,12-13H,8-11,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFBAMYPMDRIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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